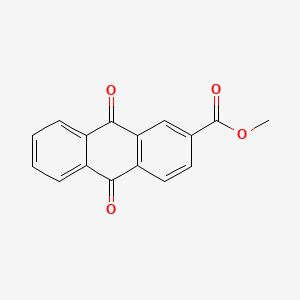
2-Carbomethoxy-9,10-anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-carbomethoxy-9,10-anthraquinone is an anthraquinone that is 9,10-anthraquinone substituted by a methoxycarbonyl group at position 2. It has been isolated from the roots of Rubia yunnanensis. It has a role as a plant metabolite. It is an anthraquinone, an aromatic ester and a methyl ester.
Scientific Research Applications
Pharmaceutical and Medical Applications
2-Carbomethoxy-9,10-anthraquinone, as a derivative of anthraquinones, holds significant promise in pharmaceutical and medical fields. Malik and Müller (2016) highlight that anthraquinones have been used for centuries in medical applications, including as laxatives, antimicrobial, and anti-inflammatory agents. They are currently employed in therapies for conditions like constipation, arthritis, multiple sclerosis, and cancer (Malik & Müller, 2016).
Natural Compound Derivation
Ling et al. (2002) conducted research on the Malaysian medicinal plant, Saprosma scortechinii, and isolated various anthraquinones, including derivatives of 2-Carbomethoxy-9,10-anthraquinone. These compounds are important for understanding the chemical composition and potential therapeutic applications of medicinal plants (Ling et al., 2002).
Metal Ion Transport and Extraction
Dadfarnia et al. (1993) explored the use of 9,10-anthraquinone derivatives in the solvent extraction and membrane transport of metal ions, demonstrating their efficacy as carriers, particularly for calcium ions (Dadfarnia et al., 1993).
Photosemiconducting Properties
Mahajan et al. (2002) investigated organic compounds derived from 9,10-anthraquinone, including a 1-(2-methoxy benzyloxy)-8-hydroxy-9,10-anthraquinone, for their optical and photosemiconducting properties. These findings are crucial for developing new materials with unique optical characteristics (Mahajan et al., 2002).
DNA Interaction
Pandey and Weetall (1994) examined the potential of 9,10-anthraquinone derivatives in the electrochemical detection of compounds that intercalate within DNA. This has implications for understanding the interactions between these compounds and genetic material, which is relevant for drug development (Pandey & Weetall, 1994).
Dyeing Properties
Bechtold, Fitz-Binder, and Turcanu (2010) studied the electrochemical characteristics and dyeing properties of 9,10-anthraquinones, which are essential for the textile industry. The findings provide insights into the use of these compounds in the development of new dyes and pigments (Bechtold, Fitz-Binder, & Turcanu, 2010).
properties
Product Name |
2-Carbomethoxy-9,10-anthraquinone |
|---|---|
Molecular Formula |
C16H10O4 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
methyl 9,10-dioxoanthracene-2-carboxylate |
InChI |
InChI=1S/C16H10O4/c1-20-16(19)9-6-7-12-13(8-9)15(18)11-5-3-2-4-10(11)14(12)17/h2-8H,1H3 |
InChI Key |
JJFLSBOGTGPZMM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



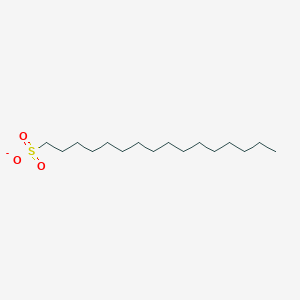
![1-(2,4-Difluorophenyl)-3-[4-(2-pyridinyl)-2-thiazolyl]urea](/img/structure/B1228882.png)
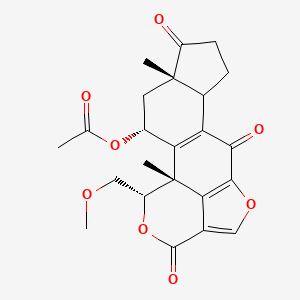
![3-fluoro-6a,7,8,9,10,11-hexahydro-6H-azepino[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide](/img/structure/B1228885.png)
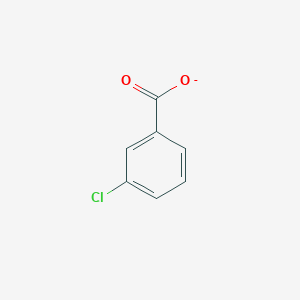
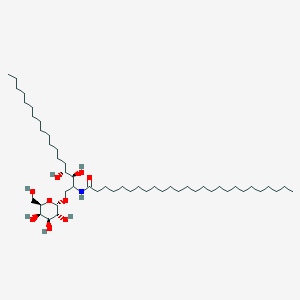
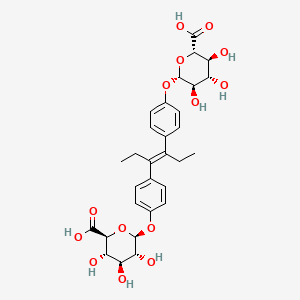
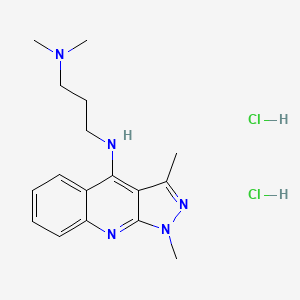
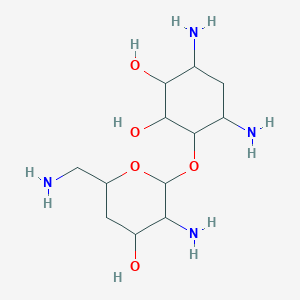
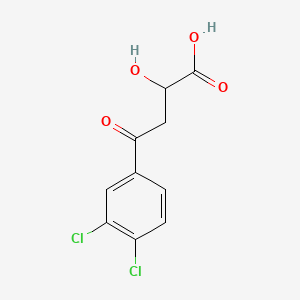
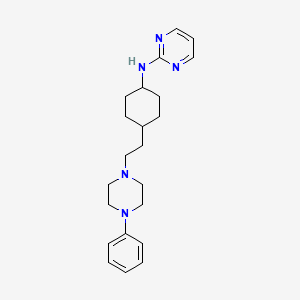
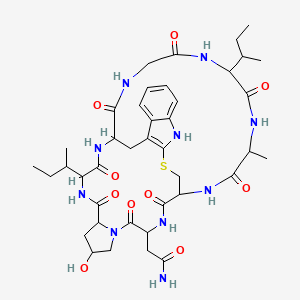
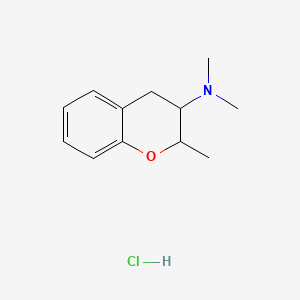
![5'-(4-methylphenyl)-2-spiro[1H-indole-3,2'-3H-1,3,4-thiadiazole]one](/img/structure/B1228905.png)